BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
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Overview
Description
BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a butyl ester group, a quinoline moiety, and a benzoate group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactionsThe final step involves the esterification of the benzoate group with butanol under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of key biological processes. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: Lacks the quinoline moiety, making it less versatile in chemical reactions.
2-(2,4-Dimethylphenyl)quinoline: Does not contain the benzoate group, limiting its applications in esterification reactions.
4-Quinolinyl benzoate: Lacks the 2,4-dimethylphenyl group, affecting its biological activity.
Uniqueness
BUTYL 4-({[2-(2,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C29H28N2O3 |
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Molecular Weight |
452.5g/mol |
IUPAC Name |
butyl 4-[[2-(2,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C29H28N2O3/c1-4-5-16-34-29(33)21-11-13-22(14-12-21)30-28(32)25-18-27(23-15-10-19(2)17-20(23)3)31-26-9-7-6-8-24(25)26/h6-15,17-18H,4-5,16H2,1-3H3,(H,30,32) |
InChI Key |
VYBLCTMDQHLZGB-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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